molecular formula C8H14O3S B14422473 Ethyl 3-(ethylsulfanyl)-2-methyl-3-oxopropanoate CAS No. 80658-34-0

Ethyl 3-(ethylsulfanyl)-2-methyl-3-oxopropanoate

Cat. No.: B14422473
CAS No.: 80658-34-0
M. Wt: 190.26 g/mol
InChI Key: SKMJZLZXWAAXCD-UHFFFAOYSA-N
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Description

Ethyl 3-(ethylsulfanyl)-2-methyl-3-oxopropanoate is an organic compound with a unique structure that includes an ester functional group, a sulfanyl group, and a ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(ethylsulfanyl)-2-methyl-3-oxopropanoate typically involves the esterification of 3-(ethylsulfanyl)-2-methyl-3-oxopropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(ethylsulfanyl)-2-methyl-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted esters

Scientific Research Applications

Ethyl 3-(ethylsulfanyl)-2-methyl-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and sulfides.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(ethylsulfanyl)-2-methyl-3-oxopropanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the sulfanyl group can participate in redox reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(methylsulfanyl)-2-methyl-3-oxopropanoate
  • Ethyl 3-(propylsulfanyl)-2-methyl-3-oxopropanoate
  • Ethyl 3-(butylsulfanyl)-2-methyl-3-oxopropanoate

Uniqueness

Ethyl 3-(ethylsulfanyl)-2-methyl-3-oxopropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both an ester and a sulfanyl group allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

80658-34-0

Molecular Formula

C8H14O3S

Molecular Weight

190.26 g/mol

IUPAC Name

ethyl 3-ethylsulfanyl-2-methyl-3-oxopropanoate

InChI

InChI=1S/C8H14O3S/c1-4-11-7(9)6(3)8(10)12-5-2/h6H,4-5H2,1-3H3

InChI Key

SKMJZLZXWAAXCD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C(=O)SCC

Origin of Product

United States

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